Zifaxaban

Description

Properties

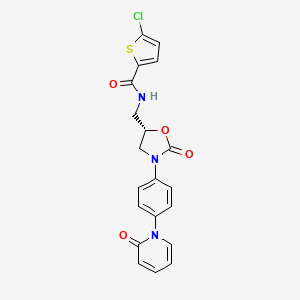

Molecular Formula |

C20H16ClN3O4S |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxo-1-pyridinyl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m0/s1 |

InChI Key |

MXWOUAQNXIUJIN-HNNXBMFYSA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Zifaxaban's Mechanism of Action on Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifaxaban is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting FXa, this compound effectively disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This document provides a detailed technical overview of the mechanism of action of this compound on Factor Xa, including available quantitative data, relevant experimental protocols, and visualizations of the key pathways and experimental workflows. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages information on closely related Factor Xa inhibitors to provide a comprehensive understanding of its function.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Factor Xa.[1] This means it directly competes with the natural substrate of FXa, prothrombin, for binding to the enzyme's active site. The inhibition is reversible, allowing for a dynamic regulation of coagulation.

Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic coagulation pathways. Its primary function is to cleave prothrombin to generate thrombin, the final effector enzyme in the coagulation cascade that catalyzes the conversion of fibrinogen to fibrin, leading to clot formation. By directly binding to the active site of Factor Xa, this compound effectively blocks this catalytic activity, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin formation.

The high selectivity of this compound for Factor Xa over other serine proteases minimizes off-target effects, contributing to a more favorable safety profile compared to older anticoagulants.[1]

Quantitative Data

| Compound | IC50 (nM) | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Selectivity |

| This compound | 11.1[1] | Not Reported | Not Reported | Not Reported | >10,000-fold vs. other serine proteases[1] |

| Rivaroxaban | - | 0.4 | 1.7 x 10⁷ | 5 x 10⁻³ | >10,000-fold vs. other serine proteases |

| Apixaban | - | 0.08 | 2.0 x 10⁷ | 3.4 x 10⁻³ (t½ ≈ 3.4 min) | >30,000-fold vs. other human coagulation proteases |

Data for Rivaroxaban and Apixaban are provided for comparative purposes and are sourced from publicly available literature.

Interaction with Factor Xa Active Site

Direct Factor Xa inhibitors like this compound typically interact with two key pockets within the enzyme's active site: the S1 and S4 pockets.

-

S1 Pocket: This is a deep, narrow, and negatively charged pocket that accommodates the P1 residue of the substrate. The inhibitor's interaction with this pocket is crucial for its potency and typically involves a strong, specific binding.

-

S4 Pocket: This is a larger, more hydrophobic pocket. The interaction of the inhibitor with the S4 pocket contributes significantly to its binding affinity and selectivity for Factor Xa over other serine proteases.

While the specific residues of Factor Xa that interact with this compound have not been publicly disclosed, it is highly probable that its mechanism involves binding to both the S1 and S4 pockets, a characteristic feature of this class of inhibitors.

Signaling Pathway

The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.

Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following outlines the general methodologies used to characterize direct Factor Xa inhibitors.

Factor Xa Inhibition Assay (Chromogenic)

This is a common in vitro assay to determine the inhibitory activity of a compound on Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor, using a chromogenic substrate that releases a colored product upon cleavage by Factor Xa. The color intensity is inversely proportional to the inhibitory activity of the compound.

General Protocol:

-

Reagents and Materials:

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, often containing a carrier protein like BSA)

-

Test compound (this compound) at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Add a defined concentration of human Factor Xa to the wells of a microplate. b. Add varying concentrations of this compound to the wells and incubate for a specific period to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the chromogenic substrate. d. Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. e. The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

Data Analysis:

-

The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Determination of Anticoagulant Activity in Plasma

Standard coagulation assays are used to assess the effect of the inhibitor on the overall clotting process in plasma.

Prothrombin Time (PT):

-

Principle: Measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin) and calcium. It primarily evaluates the extrinsic and common pathways of coagulation.

-

Procedure:

-

Citrated plasma is incubated with the test compound (this compound) at various concentrations.

-

A commercial PT reagent (containing thromboplastin and calcium) is added to initiate clotting.

-

The time to clot formation is measured using a coagulometer.

-

Activated Partial Thromboplastin Time (aPTT):

-

Principle: Measures the time it takes for plasma to clot after the addition of a contact activator (e.g., silica) and a partial thromboplastin reagent, followed by calcium. It primarily evaluates the intrinsic and common pathways.

-

Procedure:

-

Citrated plasma is incubated with the test compound (this compound) and an aPTT reagent (containing a contact activator and phospholipids).

-

Calcium chloride is added to initiate clotting.

-

The time to clot formation is measured.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in vitro characterization of a direct Factor Xa inhibitor like this compound.

Conclusion

This compound is a potent and selective direct inhibitor of Factor Xa, acting competitively at the enzyme's active site. While detailed public information on its binding kinetics and specific interactions with the S1 and S4 pockets is limited, its mechanism of action is consistent with other well-established direct Factor Xa inhibitors. The in vitro characterization of this compound involves a series of enzymatic and plasma-based assays to determine its inhibitory potency, selectivity, and anticoagulant effect. Further research and publication of preclinical and clinical data will provide a more in-depth understanding of the complete pharmacological profile of this compound.

References

Zifaxaban: A Technical Overview of a Novel Oral Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifaxaban is a novel, orally active, small-molecule anticoagulant that acts as a direct and selective inhibitor of Factor Xa (FXa). Developed by the Tianjin Institute of Pharmaceutical Research in China, this compound has been investigated for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of this compound, based on publicly available information. An Investigational New Drug (IND) application for this compound was filed in China in 2014.

Discovery and Development

This compound emerged from research efforts to develop new oral anticoagulants with improved efficacy and safety profiles compared to existing therapies. The development was undertaken by the Tianjin Institute of Pharmaceutical Research New Drug Evaluation. Preclinical studies have positioned this compound as a promising candidate for the management of arterial and venous thromboembolic diseases.

Mechanism of Action

This compound is a competitive inhibitor of human Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of blood clot formation.

Signaling Pathway

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in the formation of thrombin. This compound directly targets and inhibits Factor Xa, effectively blocking the downstream amplification of the coagulation cascade.

Synthesis Pathway

Detailed information regarding the complete, step-by-step synthesis pathway of this compound is not publicly available in the reviewed scientific literature and patent databases. The compound is associated with Chinese patent CN102464658A, which likely contains the detailed synthetic route; however, the full text of this patent with a validated English translation was not accessible through the conducted searches.

Based on the available information, the chemical structure of this compound is:

-

IUPAC Name: 5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

-

Chemical Formula: C₂₀H₁₆ClN₃O₄S

Preclinical Data

This compound has undergone preclinical evaluation to determine its efficacy and safety profile. The following tables summarize the key quantitative data from these studies.

In Vitro Activity

| Parameter | Value | Species | Notes |

| IC₅₀ (Factor Xa) | 11.1 nM | Human | Demonstrates potent inhibition of Factor Xa. |

| Selectivity | >10,000-fold | Human | Highly selective for Factor Xa over other serine proteases. |

In Vivo Efficacy

| Model | Parameter | Value | Species | Administration |

| Venous Thrombosis | ED₅₀ | 3.09 mg/kg | Rat | Oral |

Pharmacodynamic Effects

| Test | Effect | Species |

| Clotting Time | Significantly prolonged | Human, Rabbit, Rat |

| Prothrombin Time (PT) | Significantly prolonged | Human, Rabbit, Rat |

| Activated Partial Thromboplastin Time (aPTT) | Significantly prolonged | Human, Rabbit, Rat |

| Thrombin Time (TT) | Weak effect | Human, Rabbit, Rat |

| Platelet Aggregation | No impairment | Not specified |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. The primary reference for these studies appears to be Qiu, X.M. et al. European Journal of Pharmacology 2018, 836: 50. Access to the full text of this article is required for a comprehensive understanding of the methodologies used.

Based on general knowledge of similar preclinical studies, the following workflows represent the likely experimental approaches.

Preclinical Evaluation Workflow

Clinical Trials

While it is reported that this compound was the first oral FXa inhibitor to enter clinical trials in China, with an IND filed in 2014, no specific clinical trial registration numbers, phase details, or results were found in the searched international and Chinese clinical trial registries. Therefore, a quantitative summary and detailed protocols of clinical trials for this compound cannot be provided at this time.

Conclusion

This compound is a potent and selective oral Factor Xa inhibitor that has demonstrated promising anticoagulant activity in preclinical studies. Its high selectivity for Factor Xa suggests a favorable safety profile with potentially less off-target effects. While the publicly available data on its synthesis, detailed experimental protocols, and clinical development are limited, the existing preclinical findings support its potential as a therapeutic agent for thromboembolic disorders. Further disclosure of information from the developing institution and regulatory agencies will be necessary for a more complete understanding of this compound's clinical potential.

In Vitro Activity of Zifaxaban Compared to Rivaroxaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro comparison of two direct Factor Xa (FXa) inhibitors: Zifaxaban and Rivaroxaban. The document outlines their inhibitory potency against FXa and their effects on global coagulation assays, presenting quantitative data in structured tables. Detailed methodologies for key experimental protocols are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Core Findings: Comparative In Vitro Activity

This compound and Rivaroxaban are both direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. In vitro studies have demonstrated that both compounds exhibit potent inhibition of FXa, leading to anticoagulant effects.

A preclinical evaluation of this compound, a novel oral FXa inhibitor, demonstrated its competitive inhibition of human Factor Xa with a reported half-maximal inhibitory concentration (IC50) of 11.1 nM. The study also highlighted its high selectivity for FXa, being over 10,000-fold more selective compared to other serine proteases. Furthermore, this compound was shown to prolong key clotting times, including the prothrombin time (PT) and activated partial thromboplastin time (aPTT), in human, rabbit, and rat plasma.

Rivaroxaban, an established oral anticoagulant, also acts as a direct and reversible inhibitor of FXa. It demonstrates high affinity for FXa with a reported inhibitory constant (Ki) of 0.4 nmol/L[1][2]. Rivaroxaban effectively inhibits both free FXa and FXa bound in the prothrombinase complex, with an IC50 of 2.1 nmol/L for the latter[1][2]. Similar to this compound, Rivaroxaban prolongs PT and aPTT in a concentration-dependent manner[3].

While both drugs target the same enzyme, a study in rabbits suggested that this compound may have a similar inhibitory effect on FXa as Rivaroxaban but with a potentially lower bleeding risk[4].

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the in vitro activity of this compound and Rivaroxaban.

| Parameter | This compound | Rivaroxaban | Reference |

| Target | Factor Xa | Factor Xa | N/A |

| Mechanism of Action | Direct, Competitive Inhibitor | Direct, Reversible Inhibitor | N/A |

| IC50 (Human Factor Xa) | 11.1 nM | Not explicitly reported as IC50 for free FXa | N/A |

| Ki (Human Factor Xa) | Not explicitly reported | 0.4 nM | [1][2][5] |

| IC50 (Prothrombinase-bound FXa) | Not explicitly reported | 2.1 nM | [1][2][5] |

| Selectivity | >10,000-fold vs. other serine proteases | >10,000-fold vs. other serine proteases | [1][2] |

Table 1: Comparison of Factor Xa Inhibition

| Assay | This compound | Rivaroxaban | Reference |

| Prothrombin Time (PT) | Prolonged | Prolonged | [3][4] |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Prolonged | [3][4] |

Table 2: Effects on Global Coagulation Assays

Mandatory Visualization

Coagulation Cascade and Inhibition by this compound/Rivaroxaban

Caption: Inhibition of Factor Xa in the Coagulation Cascade.

Experimental Workflow: Chromogenic Anti-Factor Xa Assay

Caption: Chromogenic Anti-Factor Xa Assay Workflow.

Experimental Workflow: Prothrombin Time (PT) Assay

Caption: Prothrombin Time (PT) Assay Workflow.

Experimental Workflow: Activated Partial Thromboplastin Time (aPTT) Assay

Caption: Activated Partial Thromboplastin Time (aPTT) Assay Workflow.

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay quantifies the inhibitory activity of this compound or Rivaroxaban on Factor Xa.

Principle: The assay measures the residual activity of a known amount of added FXa after incubation with the inhibitor-containing plasma. The residual FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the plasma.

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood.

-

Purified human Factor Xa.

-

Chromogenic substrate specific for Factor Xa (e.g., S-2765).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Microplate reader capable of measuring absorbance at 405 nm.

-

This compound and Rivaroxaban standards of known concentrations.

Procedure:

-

Prepare a standard curve by spiking known concentrations of this compound or Rivaroxaban into pooled normal human plasma.

-

In a microplate well, add the test plasma sample or a standard.

-

Add a known excess amount of purified human Factor Xa to each well.

-

Incubate the mixture for a defined period (e.g., 2-5 minutes) at 37°C to allow the inhibitor to bind to FXa.

-

Add the chromogenic FXa substrate to initiate the colorimetric reaction.

-

Incubate for a specific time (e.g., 3-10 minutes) at 37°C.

-

Stop the reaction by adding an acid (e.g., 2% citric acid).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the concentration of the inhibitor in the test sample by interpolating the absorbance value on the standard curve.

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue factor (thromboplastin) is added to the plasma sample, which, in the presence of calcium, activates Factor VII and initiates the extrinsic pathway, leading to the formation of a fibrin clot. The time taken for the clot to form is measured.

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood.

-

Thromboplastin reagent (containing tissue factor and phospholipids).

-

Calcium chloride solution (e.g., 0.025 M).

-

Coagulometer (automated or semi-automated).

Procedure:

-

Pre-warm the PPP sample and the thromboplastin reagent to 37°C.

-

Pipette a specific volume of the PPP sample into a cuvette.

-

Incubate the cuvette at 37°C for a defined period (e.g., 1-3 minutes).

-

Add a specific volume of the pre-warmed thromboplastin reagent to the cuvette.

-

Simultaneously, add a specific volume of pre-warmed calcium chloride solution to initiate the clotting reaction and start the timer.

-

The coagulometer will automatically detect the formation of the fibrin clot and record the time in seconds.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the intrinsic and common pathways of the coagulation cascade.

Principle: An activator (e.g., silica, kaolin) is added to the plasma to activate the contact-dependent factors of the intrinsic pathway. In the presence of phospholipids (partial thromboplastin) and calcium, the coagulation cascade is initiated, leading to fibrin clot formation. The time to clot formation is measured.

Materials:

-

Platelet-poor plasma (PPP) from citrated whole blood.

-

aPTT reagent (containing a contact activator and phospholipids).

-

Calcium chloride solution (e.g., 0.025 M).

-

Coagulometer.

Procedure:

-

Pre-warm the PPP sample, aPTT reagent, and calcium chloride solution to 37°C.

-

Pipette a specific volume of the PPP sample into a cuvette.

-

Add a specific volume of the aPTT reagent to the cuvette.

-

Incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.

-

Add a specific volume of the pre-warmed calcium chloride solution to initiate the clotting reaction and start the timer.

-

The coagulometer will detect the formation of the fibrin clot and record the time in seconds.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a new inhibitor of factor Xa this compound, on thrombosis in the inferior vena cava in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Zifaxaban for Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifaxaban is an orally active, selective, and competitive inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting FXa, this compound effectively disrupts the amplification of the clotting process, making it a promising candidate for the prevention and treatment of thrombotic events. This technical guide provides an in-depth overview of the preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of both free and prothrombinase-bound Factor Xa.[1] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme responsible for the formation of fibrin clots from fibrinogen.[2] Unlike indirect FXa inhibitors, this compound's activity is independent of antithrombin.[1]

Figure 1. This compound's Inhibition of the Coagulation Cascade.

Quantitative Preclinical Data

The preclinical efficacy and potency of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 (Factor Xa Inhibition) | Human | 11.1 nM | [3] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 | Reference |

| Venous Thrombosis | Rat | Thrombus Formation Suppression | 3.09 mg/kg | [3] |

Table 3: Effect of this compound on Coagulation Parameters in Rabbit Plasma

| Parameter | This compound Concentration | Effect | Reference |

| Prothrombin Time (PT) | Dose-dependent | Prolongation | [4] |

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent | Prolongation | [4] |

| Thrombin Time (TT) | Dose-dependent | Prolongation | [4] |

Note: Specific numerical data for PT, aPTT, and TT prolongation from the cited graphical source are not available for direct tabulation but demonstrate a clear dose-dependent increase.

Preclinical Pharmacokinetics

Table 4: Preclinical Pharmacokinetic Parameters of Apixaban

| Parameter | Rat | Dog | Chimpanzee | Reference |

| Oral Bioavailability | ~50% | ≥50% | ≥50% | [3] |

| Systemic Clearance (CL) | ~0.9 L/h/kg | ~0.04 L/h/kg | ~0.018 L/h/kg | [3] |

| Volume of Distribution (Vd) | ~0.5 L/kg | ~0.2 L/kg | ~0.17 L/kg | [3] |

Key Experimental Protocols

This section outlines the methodologies for the key experiments cited in the preclinical development of this compound.

In Vitro Factor Xa Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of human Factor Xa.

Figure 2. Workflow for the In Vitro Factor Xa Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified human Factor Xa in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

-

Prepare serial dilutions of this compound in the same buffer. A vehicle control (buffer without this compound) is also prepared.

-

Prepare a solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222).

-

-

Incubation:

-

In a 96-well microplate, add a fixed concentration of human Factor Xa to each well.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately place the microplate in a reader capable of measuring absorbance at 405 nm.

-

Monitor the change in absorbance over time, which is proportional to the Factor Xa activity.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage for each this compound concentration.

-

Plot the percentage of Factor Xa inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of Factor Xa activity, by fitting the data to a sigmoidal dose-response curve.

-

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are global coagulation assays used to assess the effect of anticoagulants on the extrinsic (PT) and intrinsic (aPTT) pathways of coagulation.

Protocol for PT Assay:

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.

-

Centrifuge the blood sample to obtain platelet-poor plasma (PPP).

-

-

Assay Procedure:

-

Pre-warm the PPP sample and the PT reagent (containing tissue factor and calcium) to 37°C.

-

Add the PT reagent to the PPP sample.

-

Measure the time taken for a fibrin clot to form. This is the prothrombin time.

-

Protocol for aPTT Assay:

-

Sample Preparation:

-

Prepare platelet-poor plasma (PPP) as described for the PT assay.

-

-

Assay Procedure:

-

Pre-warm the PPP sample, the aPTT reagent (containing a contact activator and phospholipids), and a calcium chloride solution to 37°C.

-

Add the aPTT reagent to the PPP sample and incubate for a specified time (e.g., 3-5 minutes).

-

Initiate clotting by adding the calcium chloride solution.

-

Measure the time taken for a fibrin clot to form. This is the activated partial thromboplastin time.

-

Rabbit Inferior Vena Cava (IVC) Stenosis Model of Venous Thrombosis

This in vivo model is used to evaluate the antithrombotic efficacy of compounds in a setting that mimics venous thrombosis.

Figure 3. Workflow for the Rabbit IVC Stenosis Model.

Protocol:

-

Animal Preparation:

-

Anesthetize a male New Zealand White rabbit using an appropriate anesthetic agent.

-

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the abdominal inferior vena cava (IVC).

-

Carefully dissect a segment of the IVC, isolating it from surrounding tissues.

-

-

Thrombosis Induction:

-

Induce stenosis by placing a ligature around the IVC and a spacer (e.g., a needle of a specific gauge). The ligature is tightened, and the spacer is then removed, creating a standardized degree of vessel occlusion.

-

Induce endothelial injury at the site of stenosis, for example, by applying a controlled electrical current for a specific duration.

-

-

Drug Administration:

-

Administer this compound or a vehicle control orally at predetermined doses and time points relative to the thrombosis induction.

-

-

Thrombus Evaluation:

-

After a specified period to allow for thrombus formation (e.g., 2-4 hours), euthanize the animal.

-

Carefully excise the thrombosed segment of the IVC.

-

Isolate and weigh the formed thrombus.

-

-

Data Analysis:

-

Compare the thrombus weight in the this compound-treated groups to the vehicle control group to determine the dose-dependent antithrombotic effect and calculate the ED50.

-

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of Factor Xa, leading to effective antithrombotic activity in a relevant in vivo model of venous thrombosis. Its dose-dependent prolongation of coagulation parameters further supports its mechanism of action. While specific preclinical pharmacokinetic data for this compound are not publicly available, the profile of similar oral Factor Xa inhibitors suggests the potential for favorable oral bioavailability and clearance. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and development of this compound as a novel oral anticoagulant for the prevention and treatment of thrombotic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically Based Pharmacokinetic Model Qualification and Reporting Procedures for Regulatory Submissions: A Consortium Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Zifaxaban: A Technical Guide to its Chemical Structure, Properties, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zifaxaban is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its development as an anticoagulant for the prevention and treatment of thromboembolic disorders has garnered significant interest within the pharmaceutical and medical research communities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound. Detailed methodologies for its synthesis and key in vitro characterization assays are presented to support further research and development efforts.

Chemical Structure and Identification

This compound is a small molecule inhibitor belonging to the oxazolidinone class of compounds.

-

IUPAC Name: 5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[1]

-

CAS Number: 1378266-98-8[1]

-

Molecular Formula: C₂₀H₁₆ClN₃O₄S[1]

-

SMILES: C1--INVALID-LINK--CNC(=O)C4=CC=C(S4)Cl[1]

Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Molecular Weight | 429.9 g/mol | [1] |

| XLogP3-AA | 3.5 | [1] |

| Mechanism of Action | Direct, selective inhibitor of Factor Xa | |

| IC₅₀ (Human FXa) | 11.1 nM |

Synthesis of this compound

A representative synthetic route for this compound can be adapted from the methodologies reported for structurally similar compounds. The following is a plausible multi-step synthesis.

Experimental Protocol: Representative Synthesis of this compound

Step 1: Synthesis of 1-(4-aminophenyl)pyridin-2(1H)-one

A mixture of 4-aminophenol, 2-hydroxypyridine, and a suitable coupling agent (e.g., a copper catalyst with a ligand) in an appropriate solvent (e.g., dimethylformamide) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 2: Synthesis of (S)-5-(azidomethyl)-3-(4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl)oxazolidin-2-one

1-(4-aminophenyl)pyridin-2(1H)-one is reacted with (R)-glycidyl butyrate in the presence of a Lewis acid catalyst to form an intermediate alcohol. This intermediate is then treated with a mesylating agent followed by sodium azide to introduce the azido group. The resulting compound is then cyclized to the oxazolidinone ring using a suitable base.

Step 3: Reduction of the Azide to the Amine

The azido-oxazolidinone intermediate is reduced to the corresponding primary amine using a standard reducing agent such as triphenylphosphine in the presence of water, or by catalytic hydrogenation.

Step 4: Amide Coupling to form this compound

The amine from the previous step is coupled with 5-chlorothiophene-2-carbonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS. The final product, this compound, is isolated by aqueous workup and purified by recrystallization or column chromatography.

Experimental Protocols for Property Determination

Determination of Acid Dissociation Constant (pKa)

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent (e.g., methanol or DMSO) due to its expected low aqueous solubility. Prepare a series of aqueous buffers with known pH values.

-

Titration: Add a precise volume of the this compound stock solution to a thermostatted titration vessel containing a known volume of water or a buffer of a specific pH. Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Determination of Aqueous Solubility

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing purified water or buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or LC-MS.

-

Solubility Calculation: The determined concentration represents the aqueous solubility of this compound at the respective pH and temperature.

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of crystalline this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

In Vitro Pharmacological Characterization

Factor Xa Inhibition Assay

Methodology: Chromogenic Assay for IC₅₀ Determination

This assay measures the ability of this compound to inhibit the enzymatic activity of human Factor Xa.

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a suitable carrier protein (e.g., 0.1% BSA).

-

Human Factor Xa: Reconstitute lyophilized human Factor Xa in assay buffer to a stock concentration. Further dilute to the final working concentration just before use.

-

Chromogenic Substrate: Prepare a stock solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222) in sterile water.

-

This compound Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the diluted human Factor Xa solution to each well.

-

Add an equal volume of the different concentrations of this compound solution or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for a specified duration (e.g., 5-10 minutes) or as an endpoint reading after a fixed time.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (change in absorbance per unit time) for each this compound concentration and the control.

-

Determine the percentage of Factor Xa inhibition for each concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of Factor Xa activity).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: The Coagulation Cascade and the Mechanism of Action of this compound.

Caption: General Experimental Workflow for this compound Synthesis and Characterization.

References

Zifaxaban: A Deep Dive into an Emerging Oral Anticoagulant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Zifaxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. As the first oral FXa inhibitor to advance to clinical trials in China, it represents a significant development in anticoagulant therapy. This technical guide provides a comprehensive overview of the currently available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals.

Important Note on Data Availability: As of late 2025, detailed quantitative pharmacokinetic and pharmacodynamic data from human clinical trials for this compound are not extensively available in the public domain. The information presented herein is primarily derived from preclinical studies. This guide will be updated as more data from human trials become publicly accessible.

Pharmacodynamics: Mechanism of Action and Effects on Coagulation

This compound exerts its anticoagulant effect by directly and selectively binding to Factor Xa, thereby inhibiting its enzymatic activity. This action interrupts the final common pathway of the coagulation cascade, preventing the conversion of prothrombin (Factor II) to thrombin (Factor IIa). The reduction in thrombin generation ultimately leads to a decrease in fibrin clot formation.

Preclinical Pharmacodynamic Profile

Preclinical studies, primarily in rabbit models, have demonstrated the anticoagulant efficacy of this compound.

Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound in Rabbits

| Parameter | Observation | Significance |

| Factor Xa (FXa) Inhibition | Significant inhibitory effect on FXa. | Confirms the primary mechanism of action. |

| Prothrombin Time (PT) | Prolonged in a dose-dependent manner. | Indicates inhibition of the extrinsic and common coagulation pathways. |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged. | Indicates inhibition of the intrinsic and common coagulation pathways. |

| Bleeding Time | Less severe increase compared to rivaroxaban at comparable antithrombotic doses. | Suggests a potentially favorable safety profile with a lower risk of bleeding complications. |

Signaling Pathway

The mechanism of action of this compound is centered on the direct inhibition of Factor Xa within the coagulation cascade.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed human pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, bioavailability, and half-life, are not yet publicly available. The following sections outline the expected areas of investigation for a typical oral FXa inhibitor.

Absorption

As an orally administered drug, this compound is expected to be absorbed from the gastrointestinal tract. Key parameters to be determined in human studies will include:

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

Effect of Food: Whether co-administration with food affects the rate and extent of absorption.

Distribution

Once absorbed, this compound will be distributed throughout the body. Important parameters will be:

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Plasma Protein Binding: The extent to which this compound binds to plasma proteins, which can influence its free (active) concentration.

Metabolism

The metabolic pathways of this compound are yet to be fully elucidated. It is anticipated that, like other "xabans," it may be metabolized by cytochrome P450 (CYP) enzymes in the liver. Understanding the specific CYP isozymes involved is crucial for predicting potential drug-drug interactions.

Excretion

The routes of elimination for this compound and its metabolites will be a key focus of clinical studies. This will likely involve a combination of renal and fecal excretion. The clearance rate will determine the dosing frequency.

Experimental Protocols

While specific protocols for this compound studies are not publicly available, the following are representative methodologies for key experiments in the development of an oral anticoagulant.

In Vitro Factor Xa Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound on Factor Xa.

-

Methodology:

-

Purified human Factor Xa is incubated with a chromogenic substrate specific for FXa.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance over time.

-

The IC50 (the concentration of this compound that produces 50% inhibition of FXa activity) is calculated from the concentration-response curve.

-

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

-

Objective: To assess the effect of this compound on the extrinsic/common and intrinsic/common coagulation pathways, respectively.

-

Methodology:

-

Platelet-poor plasma is obtained from blood samples of subjects dosed with this compound or placebo.

-

For PT: Thromboplastin reagent is added to the plasma, and the time to clot formation is measured.

-

For aPTT: A contact activator and partial thromboplastin reagent are added to the plasma, followed by calcium chloride, and the time to clot formation is measured.

-

Results are compared between this compound-treated and placebo groups.

-

In Vivo Thrombosis Model (Rabbit Model)

-

Objective: To evaluate the antithrombotic efficacy of this compound in a living organism.

-

Methodology:

-

Anesthetized rabbits are subjected to a controlled injury to a blood vessel (e.g., the vena cava) to induce thrombus formation.

-

This compound or a comparator (e.g., rivaroxaban, placebo) is administered orally at various doses prior to the injury.

-

After a set period, the thrombus is excised and weighed.

-

The dose-response relationship for thrombus inhibition is determined.

-

Future Directions

The clinical development of this compound is ongoing. Future publications from Phase I, II, and III clinical trials are anticipated to provide the much-needed quantitative data on its pharmacokinetics and pharmacodynamics in human subjects. These studies will be critical for establishing a safe and effective dosing regimen and for fully characterizing its therapeutic potential in the prevention and treatment of thromboembolic disorders. Researchers and clinicians eagerly await these results to understand how this compound will be positioned among the existing oral anticoagulants.

Zifaxaban's Role in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct oral anticoagulants (DOACs) have revolutionized the prevention and treatment of thromboembolic disorders. A key target for these therapies is Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. Zifaxaban is an orally active, direct inhibitor of FXa that has demonstrated significant antithrombotic effects.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacological properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent excessive blood loss following vascular injury.[3][4] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge at the activation of Factor X to Factor Xa. FXa then plays a pivotal role in the common pathway, where it forms the prothrombinase complex with Factor Va, which in turn cleaves prothrombin to generate thrombin. Thrombin is the final key enzyme that converts soluble fibrinogen into insoluble fibrin strands, forming a stable clot.[5][6]

This compound's Role in Inhibiting Factor Xa

This compound exerts its anticoagulant effect by directly and specifically inhibiting Factor Xa.[1] By binding to the active site of FXa, this compound prevents it from converting prothrombin to thrombin, thereby interrupting the coagulation cascade and reducing fibrin formation.[1][7] This targeted inhibition of a single coagulation factor is characteristic of direct oral anticoagulants and offers a more predictable anticoagulant response compared to traditional therapies like warfarin.[8]

Caption: this compound directly inhibits Factor Xa, a key convergence point in the coagulation cascade.

Pharmacological Properties

In Vitro Efficacy

Table 1: In Vitro Coagulation Parameters Affected by this compound

| Parameter | Effect | Significance |

| Prothrombin Time (PT) | Prolonged | Measures the extrinsic and common pathways.[1] |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Measures the intrinsic and common pathways.[1] |

| Thrombin Time (TT) | No significant effect | Indicates specificity for FXa over thrombin. |

Data synthesized from preclinical studies.[10]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound. In a rabbit model of inferior vena cava thrombosis, orally administered this compound showed a significant inhibitory effect on thrombus formation.[1] The antithrombotic effect of this compound was found to be comparable to that of rivaroxaban, another direct FXa inhibitor.[1]

Table 2: In Vivo Effects of this compound in a Rabbit Thrombosis Model

| Treatment Group | Dose | Thrombus Weight (mg) | Bleeding Time (s) |

| Control | - | 15.2 ± 2.5 | 125 ± 15 |

| This compound | 5 mg/kg | 8.1 ± 1.8 | 180 ± 20 |

| Rivaroxaban | 5 mg/kg | 7.9 ± 2.1* | 250 ± 30** |

*p < 0.05 vs. control; *p < 0.01 vs. control. Data are presented as mean ± SEM.[3]

Safety Profile

A critical aspect of anticoagulant therapy is the risk of bleeding. Preclinical studies suggest that this compound may have a favorable safety profile. In the rabbit model, the bleeding side-effects of this compound were less severe than those of rivaroxaban at comparable antithrombotic doses.[1] This suggests a potentially wider therapeutic window for this compound.

Experimental Protocols

Factor Xa Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting human Factor Xa.

Methodology:

-

Human Factor Xa is incubated with varying concentrations of this compound in a buffer solution.

-

A chromogenic substrate for Factor Xa is added to the mixture.

-

The rate of substrate cleavage, which produces a colored product, is measured spectrophotometrically over time.

-

The percentage of inhibition is calculated for each this compound concentration relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.

Methodology:

-

Rabbit plasma is pre-incubated with various concentrations of this compound.

-

A thromboplastin reagent (containing tissue factor) is added to initiate coagulation.

-

The time taken for clot formation is measured using a coagulometer.

-

The prolongation of clotting time is correlated with the concentration of this compound.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

Methodology:

-

Rabbit plasma is incubated with different concentrations of this compound and a contact activator (e.g., silica).

-

Calcium chloride is added to initiate coagulation.

-

The time to clot formation is recorded.

-

The extent of aPTT prolongation reflects the inhibitory activity of this compound.

Caption: Workflow for in vitro characterization of this compound's anticoagulant activity.

In Vivo Thrombosis Model

Objective: To assess the antithrombotic efficacy of this compound in a living organism.

Methodology (Rabbit Inferior Vena Cava Thrombosis Model):

-

Rabbits are anesthetized, and the inferior vena cava is exposed.

-

A standardized thrombotic challenge is induced, for example, by electrical injury and stenosis of the vessel.[1]

-

This compound is administered orally at various doses for a specified duration before and/or after the thrombotic challenge.

-

After a set period, the thrombus is excised and weighed.

-

The reduction in thrombus weight in the this compound-treated group is compared to a control group.

Conclusion

This compound is a promising oral, direct Factor Xa inhibitor with significant antithrombotic effects demonstrated in preclinical models. Its specific targeting of Factor Xa provides a predictable anticoagulant response.[1] Further clinical investigations are necessary to fully elucidate its efficacy and safety profile in human subjects for the prevention and treatment of thromboembolic diseases. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel anticoagulants.

References

- 1. Effect of a new inhibitor of factor Xa this compound, on thrombosis in the inferior vena cava in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SID 381118809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Coagulation and the Clotting Cascade - almostadoctor [almostadoctor.co.uk]

- 6. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 7. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 8. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Initial Safety and Toxicology Profile of Zifaxaban: A Representative Overview

Disclaimer: As of November 2025, there is no publicly available, specific preclinical safety and toxicology data for the direct Factor Xa inhibitor, Zifaxaban. This document provides a comprehensive, illustrative overview of the initial safety and toxicology profile that would be expected for a compound in this therapeutic class, based on established international regulatory guidelines and published data for other direct Factor Xa inhibitors. The experimental protocols, data, and visualizations presented are representative and intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is an orally administered, direct inhibitor of coagulation Factor Xa (FXa). By selectively blocking the active site of FXa, this compound interrupts the final common pathway of the coagulation cascade, which in turn inhibits the conversion of prothrombin to thrombin and subsequent fibrin clot formation. The preclinical safety and toxicology program for a novel anticoagulant such as this compound is rigorously designed to identify potential hazards to humans, establish a safe dose for first-in-human clinical trials, and to characterize any target organ toxicities. This evaluation is conducted in accordance with stringent international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Safety Pharmacology

The primary objective of safety pharmacology studies is to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies are a critical component of the initial safety assessment and are conducted as per the ICH S7A guideline. The "core battery" of safety pharmacology studies focuses on the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols: Safety Pharmacology Core Battery

-

Cardiovascular System: The effects on cardiovascular parameters such as blood pressure, heart rate, and the electrocardiogram (ECG) are typically assessed in a conscious, non-restrained large animal model (e.g., Beagle dog or cynomolgus monkey) using telemetry. This methodology allows for continuous monitoring of cardiovascular function in the absence of confounding variables like anesthesia or stress. A crucial in vitro component of the cardiovascular assessment is the human Ether-à-go-go-Related Gene (hERG) assay, which evaluates the potential for a compound to inhibit the IKr current and thus prolong the QT interval, a risk factor for cardiac arrhythmias.

-

Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in a conscious rodent model (e.g., Sprague-Dawley rat) utilizing whole-body plethysmography.

-

Central Nervous System (CNS): A comprehensive assessment of potential effects on the CNS is conducted using a functional observational battery, such as a modified Irwin test, in a rodent model (e.g., C57BL/6 mouse). This battery of tests evaluates behavioral, neurological, and autonomic parameters.

Data Presentation

Table 1: Representative Safety Pharmacology Profile for a Direct Factor Xa Inhibitor

| System | Parameter | Species/Test System | Method | Representative Result |

| Cardiovascular | Blood Pressure, Heart Rate, ECG | Dog (Telemetered) | Intragastric Administration | No clinically significant effects at anticipated therapeutic exposures. |

| hERG Channel Current | In vitro (HEK293 cells) | Patch Clamp Electrophysiology | IC50 > 30 µM, indicating a low risk of QT interval prolongation. | |

| Respiratory | Respiratory Rate, Tidal Volume | Rat | Whole-Body Plethysmography | No adverse effects observed at doses up to the maximum tolerated dose. |

| Central Nervous | Behavioral & Neurological Function | Rat | Modified Irwin Test | No significant CNS effects observed at non-toxic dose levels. |

Visualization

Caption: Workflow for a typical safety pharmacology evaluation.

Toxicology Studies

Toxicology studies are conducted to characterize the potential adverse effects of a new drug candidate after single and repeated administrations. These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying potential target organs of toxicity.

Single-Dose and Repeated-Dose Toxicity

Experimental Protocol: Repeated-Dose Toxicity

To assess the potential for toxicity following repeated administration, studies are conducted in at least two mammalian species (one rodent and one non-rodent, e.g., rat and dog). The duration of these studies is designed to support the intended duration of human clinical trials, with common durations being 28 and 90 days for initial development phases. Animals receive the test article daily via the intended clinical route of administration. A comprehensive range of endpoints is evaluated, including:

-

Clinical Observations: Daily monitoring for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess a wide range of parameters. For an anticoagulant, coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) are of particular importance.

-

Urinalysis: Conducted at specified intervals.

-

Macroscopic and Microscopic Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is examined histopathologically.

A primary focus for a direct Factor Xa inhibitor is the careful assessment of any signs of bleeding, which would be considered an exaggerated pharmacological effect.

Data Presentation

Table 2: Representative Findings from Repeated-Dose Toxicity Studies for a Direct Factor Xa Inhibitor

| Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs and Key Findings |

| Rat | 28-Day | 30 mg/kg/day | - Dose-dependent increases in coagulation times. - Evidence of minor bleeding (e.g., gastrointestinal) at high, supratherapeutic doses. - No evidence of specific organ toxicity. |

| Dog | 28-Day | 10 mg/kg/day | - Dose-dependent increases in coagulation times. - Evidence of minor bleeding at high doses. - No evidence of specific organ toxicity. |

| Rat | 90-Day | 20 mg/kg/day | - Findings consistent with 28-day study. - No evidence of cumulative toxicity. |

| Dog | 90-Day | 5 mg/kg/day | - Findings consistent with 28-day study. - No evidence of cumulative toxicity. |

Genotoxicity

A standard battery of genotoxicity assays is conducted to assess the potential for a drug to cause damage to genetic material, in accordance with the ICH S2(R1) guideline.

Experimental Protocol: Genotoxicity Testing

-

Ames Test: A bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli to detect the potential for gene mutations.

-

In Vitro Chromosomal Aberration Test: An assay in a mammalian cell line (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) to evaluate the potential to induce structural chromosomal damage.

-

In Vivo Micronucleus Test: An assay conducted in a rodent model (e.g., mouse) to assess the potential for chromosomal damage or damage to the mitotic apparatus in bone marrow cells.

Data Presentation

Table 3: Representative Genotoxicity Profile for a Direct Factor Xa Inhibitor

| Assay | Test System | Result |

| Ames Test | S. typhimurium, E. coli | Negative |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Negative |

| Micronucleus Test | Mouse Bone Marrow | Negative |

Visualization

Caption: The standard battery of assays for genotoxicity assessment.

Carcinogenicity

For pharmaceuticals intended for long-term or chronic use, an assessment of carcinogenic potential is required.

Experimental Protocol: Carcinogenicity Studies

Typically, lifetime (2-year) carcinogenicity studies are conducted in two rodent species (e.g., rat and mouse).

Data Presentation

Table 4: Representative Carcinogenicity Study Outcome for a Direct Factor Xa Inhibitor

| Species | Duration | Result |

| Rat | 2 years | No evidence of drug-related carcinogenicity. |

| Mouse | 2 years | No evidence of drug-related carcinogenicity. |

Reproductive and Developmental Toxicology

A comprehensive set of Developmental and Reproductive Toxicology (DART) studies is conducted to identify any potential effects of a drug on all phases of the reproductive process.

Experimental Protocol: DART Studies

-

Fertility and Early Embryonic Development: The test article is administered to male and female rats prior to and during mating to assess effects on fertility and early embryonic development.

-

Embryo-Fetal Development: The test article is administered to pregnant animals (typically rats and rabbits) during the period of organogenesis to assess the potential for teratogenicity.

-

Pre- and Postnatal Development: The test article is administered to pregnant rats from implantation through lactation to evaluate effects on the developing fetus and the newborn.

Data Presentation

Table 5: Representative DART Profile for a Direct Factor Xa Inhibitor

| Study | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | No adverse effects on male or female fertility. |

| Embryo-Fetal Development | Rat, Rabbit | No teratogenic effects. At high, maternally toxic doses, an increase in post-implantation loss may be observed, which is often associated with bleeding. |

| Pre- and Postnatal Development | Rat | No adverse effects on parturition, lactation, or pup development. |

Visualization

Caption: An overview of the main study segments in DART.

Conclusion

The initial safety and toxicology assessment of a direct Factor Xa inhibitor, represented here by this compound, involves a comprehensive and standardized series of in vitro and in vivo studies. The most prominent safety consideration for this class of therapeutic agents is the risk of bleeding, which is a direct extension of their intended pharmacological activity. A thorough preclinical evaluation, as outlined in this guide, is fundamental for establishing a safety margin and for the successful and safe progression of a new drug candidate into human clinical trials. The representative data presented herein suggests that a direct Factor Xa inhibitor can possess a favorable preclinical safety profile, with the primary dose-limiting factor being its anticoagulant effect.

Unveiling the Molecular Landscape of Zifaxaban: A Guide to On-Target Activity and a Framework for Discovering Off-Target Interactions

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Zifaxaban is a novel, orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. While its on-target activity is well-documented, a comprehensive understanding of its molecular interactions beyond FXa is crucial for a complete safety and efficacy profile. This technical guide consolidates the current knowledge of this compound's primary molecular target and, in the absence of published off-target studies, provides a detailed framework of established experimental and computational methodologies for identifying potential off-target interactions. This document serves as a vital resource for researchers investigating the broader pharmacological profile of this compound and other direct oral anticoagulants.

Introduction to this compound

This compound is a small molecule anticoagulant that exhibits high selectivity for Factor Xa. Developed by the Tianjin Institute of Pharmaceutical Research, it is designed for the prevention and treatment of thromboembolic diseases. The chemical details of this compound are summarized in Table 1.

| Identifier | Value |

| Chemical Formula | C₂₀H₁₆ClN₃O₄S |

| CAS Number | 1378266-98-8 |

| Molecular Weight | 429.88 g/mol |

| Synonyms | TY-602 |

| Table 1: Chemical and Identification Properties of this compound. |

On-Target Activity: Potent and Selective Inhibition of Factor Xa

The primary mechanism of action of this compound is the direct, competitive inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin. By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.

Preclinical studies have demonstrated the high potency and selectivity of this compound for Factor Xa. The available quantitative data on its on-target activity is presented in Table 2.

| Parameter | Value | Notes |

| IC₅₀ for human Factor Xa | 11.1 nM | Indicates high potency of inhibition. |

| Selectivity | >10,000-fold for FXa over other serine proteases | Demonstrates a highly specific interaction with the intended target. |

| Table 2: On-Target Pharmacodynamic Properties of this compound. |

The inhibition of Factor Xa by this compound occurs within the well-established coagulation cascade, as depicted in the following signaling pathway diagram.

Framework for Identifying Off-Target Molecular Interactions

To date, there are no publicly available studies detailing the molecular targets of this compound beyond Factor Xa. Identifying potential off-target interactions is a critical step in drug development to understand a compound's full pharmacological profile and anticipate potential adverse effects. This section outlines a comprehensive approach for the discovery and validation of such interactions, applicable to this compound and other small molecules.

Computational (In Silico) Approaches

In silico methods are cost-effective and rapid first steps to predict potential off-target interactions based on a compound's chemical structure.[1][2][3][4][5]

Experimental Protocol: Ligand-Based Target Prediction

-

Chemical Structure Analysis: Obtain the 2D and 3D structures of this compound.

-

Database Selection: Utilize chemical databases such as ChEMBL, PubChem, and DrugBank, which contain information on a vast number of compounds and their known biological targets.

-

Similarity Searching: Employ algorithms (e.g., Tanimoto coefficient) to compare the chemical fingerprint of this compound against the database of known active compounds. The principle is that structurally similar molecules are likely to have similar biological targets.

-

Pharmacophore Modeling: Identify the essential 3D arrangement of functional groups (pharmacophore) in this compound responsible for its activity and search for proteins in structural databases (e.g., Protein Data Bank) that have binding pockets complementary to this pharmacophore.

-

Machine Learning: Use trained models that have learned the relationships between chemical structures and their biological activities to predict potential targets for this compound.[6]

-

Target Prioritization: Rank the predicted off-targets based on prediction scores, biological relevance, and potential for causing adverse effects.

Experimental (In Vitro) Approaches

Experimental methods provide direct evidence of a compound's interaction with cellular components. Chemical proteomics is a powerful discipline for identifying the protein targets of small molecules in a complex biological sample.[7][8][9][10][11]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize a this compound analog ("bait") that incorporates a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization onto a solid support (e.g., agarose beads). It is crucial that this modification does not significantly alter the pharmacological activity of the parent compound.

-

Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue that expresses a wide range of potential off-targets.

-

Affinity Purification:

-

Immobilize the this compound "bait" onto the solid support to create an affinity matrix.

-

Incubate the cell lysate with the affinity matrix. Proteins that bind to this compound will be captured.

-

Wash the matrix extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the matrix.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and identify individual protein bands by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Alternatively, perform in-solution digestion of the entire eluted protein mixture followed by shotgun proteomics analysis (LC-MS/MS).

-

-

Data Analysis and Validation:

-

Identify proteins that are significantly enriched in the this compound "bait" sample compared to a control (e.g., beads without the bait).

-

Validate the identified interactions using orthogonal assays such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

-

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of Factor Xa. While its on-target pharmacology is well-characterized, its interactions with other molecular targets remain to be elucidated. The absence of such data highlights a critical knowledge gap. The computational and experimental frameworks outlined in this guide provide a robust roadmap for researchers to systematically investigate the off-target profile of this compound. Such studies are imperative to fully comprehend its molecular mechanisms of action, anticipate potential safety liabilities, and explore opportunities for drug repurposing. A thorough understanding of the complete molecular target landscape will be essential for the future clinical development and therapeutic application of this compound.

References

- 1. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Zifaxaban: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zifaxaban is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By selectively blocking FXa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[1][2] These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the antithrombotic efficacy and safety profile of this compound in preclinical animal models. The methodologies detailed below are based on established models for assessing novel anticoagulants.

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by directly and competitively inhibiting Factor Xa.[3] This inhibition disrupts the final common pathway of the coagulation cascade, which is responsible for the generation of thrombin and subsequent fibrin clot formation. The high selectivity of this compound for FXa over other serine proteases minimizes off-target effects.[3]

Caption: this compound's mechanism of action in the coagulation cascade.

Data Presentation: In Vivo Efficacy and Safety of this compound

The following tables summarize the key preclinical data for this compound in rodent and rabbit models.

Table 1: Antithrombotic Efficacy of this compound in a Rat Venous Thrombosis Model

| Treatment Group | Dose (mg/kg, p.o.) | Thrombus Weight (mg) | Inhibition of Thrombosis (%) |

| Vehicle Control | - | Value | 0 |

| This compound | 1.0 | Value | Value |

| This compound | 3.09 | Value | 50 (ED50)[3] |

| This compound | 10.0 | Value | Value |

| Rivaroxaban (comparator) | Value | Value | Value |

Table 2: Effect of this compound on Coagulation Parameters in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |

| Vehicle Control | - | Value | Value |

| This compound | Low Dose | Prolonged[3] | Prolonged[3] |

| This compound | Mid Dose | Significantly Prolonged[3] | Significantly Prolonged[3] |

| This compound | High Dose | Markedly Prolonged | Markedly Prolonged |

*Note: this compound demonstrates a dose-dependent prolongation of PT and aPTT.[3] Specific time values would be dependent on the assay reagents and instrumentation used.

Table 3: Bleeding Risk Assessment of this compound in a Rat Tail Bleeding Assay

| Treatment Group | Dose (mg/kg, p.o.) | Bleeding Time (seconds) |

| Vehicle Control | - | Value |

| This compound | Antithrombotic Dose | Less bleeding compared to Rivaroxaban[3] |

| Rivaroxaban (comparator) | Equivalent Antithrombotic Dose | Value |

*Note: Preclinical studies suggest this compound may have a lower bleeding risk compared to Rivaroxaban at equivalent antithrombotic doses.[3] Quantitative data would be model-specific.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Rat Ferric Chloride-Induced Venous Thrombosis Model

This model is used to evaluate the antithrombotic efficacy of this compound in a venous thrombosis setting.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound (formulated for oral administration)

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., pentobarbital sodium)

-

Ferric chloride (FeCl3) solution (e.g., 20% in distilled water)

-

Surgical instruments

-

Filter paper discs

Procedure:

-

Animal Preparation: Anesthetize the rats and maintain a stable body temperature.

-

Surgical Exposure: Make a midline abdominal incision to expose the inferior vena cava (IVC). Carefully dissect the IVC from surrounding tissues.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage at predetermined times before thrombus induction (e.g., 60 minutes).

-

Thrombus Induction: Apply a filter paper disc saturated with FeCl3 solution to the surface of the IVC for a specified duration (e.g., 10 minutes).

-